molecular formula C13H23Cl2N3O B14910219 2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride

2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride

Katalognummer: B14910219
Molekulargewicht: 308.2 g/mol
InChI-Schlüssel: RQQOPZFOVSARQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride is a chemical compound with the molecular formula C13H23Cl2N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride typically involves the reaction of 2-(diethylamino)ethylamine with 2-aminobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and diethylaminoethyl groups allows for versatile chemical modifications and interactions with biological targets .

Eigenschaften

Molekularformel

C13H23Cl2N3O

Molekulargewicht

308.2 g/mol

IUPAC-Name

2-amino-N-[2-(diethylamino)ethyl]benzamide;dihydrochloride

InChI

InChI=1S/C13H21N3O.2ClH/c1-3-16(4-2)10-9-15-13(17)11-7-5-6-8-12(11)14;;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);2*1H

InChI-Schlüssel

RQQOPZFOVSARQR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.